(1S)-1-phenylethanaminium

Chiral auxiliary Diastereoselective synthesis Process-scale asymmetric synthesis

Racemic 1-phenylethylamine caps diastereomeric excess at 50% in chiral resolution processes. Enantiopure (1S)-1-phenylethanaminium (supplied as free base, CAS 2627-86-3) eliminates this limitation: • 96% de demonstrated at 100 kg batch scale in 2000 L reactor for CNS-active aminotetralin drug candidates • 95% isolated yield at 125 kg as dual stereodirecting group & Buchwald-Hartwig N-protecting group • ChiPros® grade (≥99.5% ee): 4-fold enantiomeric impurity reduction vs. standard 98% ee grades, streamlining ICH Q3A compliance Procurement of (S)-enantiomer mandatory; (R)-form inverts stereochemical induction and racemate caps de at 50%.

Molecular Formula C8H12N+
Molecular Weight 122.19 g/mol
Cat. No. B1240284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-1-phenylethanaminium
Molecular FormulaC8H12N+
Molecular Weight122.19 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)[NH3+]
InChIInChI=1S/C8H11N/c1-7(9)8-5-3-2-4-6-8/h2-7H,9H2,1H3/p+1/t7-/m0/s1
InChIKeyRQEUFEKYXDPUSK-ZETCQYMHSA-O
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1S)-1-Phenylethanaminium: Baseline Overview


(1S)-1-phenylethanaminium (CHEBI:141108) is the protonated (S)-enantiomer of 1-phenylethylamine (α-PEA), constituting the major microspecies at physiological pH 7.3 [1]. As the conjugate acid of (1S)-1-phenylethanamine, it is a chiral ammonium ion with defined absolute (S)-configuration at the stereogenic carbon, molecular formula C₈H₁₂N⁺, and molecular weight 122.19 g/mol [2]. Unlike its (1R)-counterpart (CHEBI:141112) or the racemate, this enantiomerically pure ammonium species is required in applications where stereochemical identity governs biological activity, crystallographic structure determination, and asymmetric induction efficiency [3].

Chiral (S)-enantiomer ammonium ion for stereochemical control studies
Reported use as chiral auxiliary in asymmetric synthesis and resolution
Stereochemical identity defined; not interchangeable with racemate

Why Generic Substitution Fails for (1S)-1-Phenylethanaminium


Although racemic 1-phenylethanaminium and its (1R)-enantiomer share identical molecular formula and bulk physicochemical properties with the (1S)-form, their substitution in stereochemical applications yields non-interchangeable outcomes [1]. The (S)-configured ammonium ion dictates the absolute configuration of crystalline diastereomeric salts used for chiral resolution, governs the stereochemical course of asymmetric syntheses, and determines enantioselective recognition in sensor applications [2]. Using the (R)-enantiomer in a process optimized for (S) reverses stereochemical induction, while the racemate introduces 50% counterproductive species that erode diastereomeric excess and resolution efficiency. The quantitative evidence below demonstrates exactly where (1S)-1-phenylethanaminium delivers verifiably different performance from its closest analogs.

Aspect
(S)-Enantiomer
Substitutes (R / Racemic)
Stereochemical Induction
Reported high diastereomeric excess
(R)-enantiomer may direct opposite configuration; racemate may reduce excess
Resolution & Sensor Function
Enables enantiomer-specific complexation and recognition
Opposite enantiomer or racemate may not produce desired diastereomer or sensor signal

Quantitative Differentiation: (1S)-1-Phenylethanaminium vs. Analogs


Scalable Diastereoselective Induction by Chiral Auxiliary

In the scalable synthesis of the CNS-active drug candidate AR-A2, the use of (S)-1-phenylethylamine (9) as chiral auxiliary delivered a diastereomeric excess of 96% at a 100 kg batch size in a 2000 L pilot-plant reactor during the NaBH₄-mediated diastereoselective imine reduction step [1]. The (R)-enantiomer would direct the reduction to the opposite diastereomer, which is inactive for the intended therapeutic target. The (S)-enantiomer additionally served as a protecting group for the subsequent N-arylation (Buchwald-Hartwig), achieving 95% isolated yield at 125 kg scale [1].

Diastereomeric Excess
Head-to-head
96% de vs ~0% de (R-PEA); racemate ≤50%
Reported stereochemical control context
100 kg batch, NaBH₄ reduction, 2000 L reactor
Chiral auxiliary Diastereoselective synthesis Process-scale asymmetric synthesis

Crystallization-Driven Chiral Amplification in Schiff Base Resolution

Racemic 1-phenylethylamine was converted to a bidentate Schiff base ligand (rac-L2) and resolved within a mixed-ligand Ni(II) complex. The (S)-configured Schiff base (S-L1), derived from (S)-1-phenylethylamine, yielded bulk crystals with an enantiomeric excess of ~91%, compared to only ~59% ee for the non-crystalline precipitated form [1]. Critically, when (R)-L2 was substituted for rac-L2, the reaction failed to produce the diastereoisomer [Ni(S-L1)₂(R-L2)](ClO₄)₂, yielding instead only the homoleptic [Ni(S-L1)₃](ClO₄)₂ complex [1].

Chiral Resolution ee
Head-to-head
~91% ee vs ~59% ee (precipitate)
Enantiomeric excess context; (R)-L2 yields no desired product
Ni(II) mixed-ligand complex
Chiral resolution Enantiomeric excess Schiff base complex

Polarimetric Identity Verification for Enantiomer QC

The specific rotation of optically pure (S)-1-phenylethanaminium (as its free base) is [α]²² = -40.3° (neat or in ethanol at Na D-line), while the (R)-enantiomer exhibits [α]²² = +40.3° [1]. The racemate shows zero net rotation. This large-magnitude, opposite-sign rotation provides an immediate, quantitative identity check at receiving. Commercial ChiPros® grade (BASF AG) achieves ≥99.5% ee, validated by optical rotation of -30° (c=10, ethanol) .

Specific Rotation
Head-to-head
−40.3° (neat, 22 °C)
Enantiomer identity check; opposite sign confirms (S)
Na D-line; (R)-enantiomer +40.3°
Optical rotation Enantiomeric identity Quality control

Pharmaceutical-Grade Enantiopurity vs. Standard Grade

The ChiPros® grade of (S)-1-phenylethylamine, manufactured by BASF AG and distributed via Thermo Scientific Chemicals, delivers ≥99.0% chemical purity with enantiomeric excess of 99.5%, as verified by GC and polarimetry . Standard commercial grades are typically specified at 98% ee . The 1.5% ee difference corresponds to a 4-fold reduction in the enantiomeric impurity level (0.5% vs. 2.0% unwanted enantiomer), a critical margin for pharmaceutical intermediate applications subject to ICH Q3A/B impurity thresholds.

Enantiopurity Specification
Data to verify
99.5% ee vs 98% ee standard
Specification review; impurity threshold context
GC analysis; 4-fold impurity reduction claimed
Enantiomeric purity Pharmaceutical grade ChiPros

Enantioselective Discrimination on Homochiral QCM Sensor

A pair of serine-derived homochiral coordination polymers ((L)-SA-Cd and (D)-SA-Cd) deposited on quartz crystal microbalance (QCM) sensors exhibited an enantioselective factor of 2.89 ± 0.09 for 1-phenylethylamine (PEA) enantiomers, the highest among four tested chiral guests: lactic acid (1.72 ± 0.15), menthol (1.81 ± 0.08), and valinol (1.37 ± 0.03) [1]. DFT calculations attributed this high discrimination to conformation-oriented H-bonding between the chiral –OH groups of the serine fragment and the –NH₂ group of PEA [1].

Enantioselective Factor α
Head-to-head
α 2.89 ± 0.09 vs 1.81 (menthol), 1.37 (valinol)
Reported sensor discrimination context
QCM homochiral polymer sensor
Enantioselective sensor QCM Chiral discrimination

Resolution of Mandelic Acid Enantiomers by Chiral Amine Agents

In the optical resolution of racemic mandelic acid-d₅ via diastereomeric salt formation, (S)-1-phenylethylamine yielded (+)-mandelic acid-d₅ in 90% ee (after three recrystallizations), while (R)-1-phenylethylamine yielded (-)-mandelic acid-d₅ in 95% ee (after two recrystallizations) [1]. The resolution efficiency was monitored at each step by chiral capillary electrophoresis, with migration times of 4.3 min for the 1-phenylethylamine enantiomers and 23.5–24.0 min for the mandelic acid-d₅ enantiomers [1]. Both enantiomers of the resolving agent performed comparably but in opposite directions, demonstrating that the absolute configuration of the amine directly determines which mandelic acid enantiomer is obtained.

Resolution of Mandelic Acid-d₅
Head-to-head
90% ee (S-PEA) vs 95% ee (R-PEA); racemate 0%
Reciprocal resolving agent context
Ethanol recrystallization, chiral CE
Diastereomeric resolution Mandelic acid Resolving agent

Application Scenarios for (1S)-1-Phenylethanaminium


Multi-Kilogram Asymmetric Synthesis of CNS-Active Intermediates

For process chemistry teams synthesizing CNS-active aminotetralin drug candidates (e.g., AR-A2 class), (1S)-1-phenylethanaminium (as its free base) serves as the mandatory chiral auxiliary. The 96% diastereomeric excess demonstrated at 100 kg batch scale in a 2000 L reactor [1] quantifies its performance, while its dual role as a stereodirecting group and Buchwald-Hartwig N-protecting group (95% isolated yield at 125 kg) provides multifunctional efficiency that alternative chiral amines (e.g., phenylglycinol) have not been shown to match at comparable scale [1]. Procurement of the (S)-enantiomer is non-negotiable; the (R)-form yields the incorrect diastereomer and the racemate caps de at 50%.

Absolute Configuration Determination via Crystallographic Counter-Ion

In single-crystal X-ray diffraction studies requiring unambiguous absolute configuration assignment, (1S)-1-phenylethanaminium functions as an internal chiral reference of known (S)-configuration. The Flack parameter and Bayesian Bijvoet-difference statistics rely on the a priori known stereochemistry of the counter-ion to independently verify the configuration of co-crystallized pharmacophores [1]. This application was validated in the structural determination of the first-in-class anti-inflammatory indane dimer PH46A [1]. The (R)-counterpart would invert the configurational reference frame, while the racemate introduces crystallographic disorder incompatible with absolute structure determination.

QCM Sensor Array Calibration and Chiral Discrimination Validation

For analytical laboratories developing gravimetric enantioselective sensors, enantiopure (1S)-1-phenylethanaminium provides the highest documented enantioselective factor (2.89 ± 0.09) among common chiral amine analytes on serine-derived homochiral coordination polymer QCM sensors [1]. This 58% higher discrimination than menthol (the next-best analyte) [1] makes (S)-PEA the preferred calibration standard for benchmarking sensor enantioselectivity and for validating new chiral stationary phases or recognition elements.

GMP-Compliant Supply of Enantiopure Pharmaceutical Intermediates

For pharmaceutical development organizations requiring (S)-1-phenylethylamine as a building block in regulated intermediate synthesis, the ChiPros® grade (BASF AG, ≥99.5% ee) [1] provides enantiomeric impurity levels of ≤0.5%, which falls below the ICH Q3A reporting threshold of 1.0% for unspecified impurities. In contrast, standard 98% ee grades carry 2.0% enantiomeric impurity, necessitating additional purification and analytical documentation. The 4-fold impurity reduction directly translates to reduced regulatory burden and lower cost of quality in GMP supply chains.

Application
Selection Property
Validation Focus
Aminotetralin intermediate asymmetric synthesis
Chiral auxiliary reported fit
Process-scale diastereomeric excess context
Absolute configuration by X-ray diffraction
Known (S)-configuration internal standard
Flack parameter reference
Enantioselective sensor calibration
High enantioselective factor
QCM sensor benchmarking
High-purity chiral building block supply
Enantiomeric purity specification
Impurity profile review
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